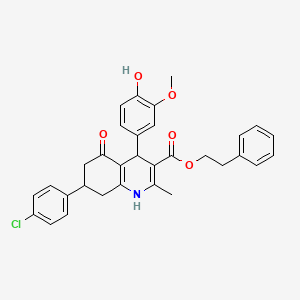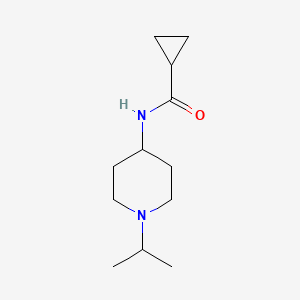![molecular formula C12H18BrNO2 B5178525 2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
2-{[4-(4-bromophenoxy)butyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-bromophenoxy)butyl]amino}ethanol, also known as BPEE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPEE is a derivative of 4-bromophenol and has been synthesized through various methods.
Mechanism of Action
2-{[4-(4-bromophenoxy)butyl]amino}ethanol has been shown to exert its therapeutic effects through various mechanisms. In cancer research, 2-{[4-(4-bromophenoxy)butyl]amino}ethanol induces apoptosis through the activation of caspase enzymes. In neuroprotection, 2-{[4-(4-bromophenoxy)butyl]amino}ethanol reduces oxidative stress by increasing the activity of antioxidant enzymes. In cardiovascular diseases, 2-{[4-(4-bromophenoxy)butyl]amino}ethanol reduces inflammation by inhibiting the activation of inflammatory cytokines.
Biochemical and Physiological Effects:
2-{[4-(4-bromophenoxy)butyl]amino}ethanol has been shown to have various biochemical and physiological effects. In cancer research, 2-{[4-(4-bromophenoxy)butyl]amino}ethanol inhibits the growth of cancer cells and induces apoptosis. In neuroprotection, 2-{[4-(4-bromophenoxy)butyl]amino}ethanol reduces oxidative stress and improves cognitive function. In cardiovascular diseases, 2-{[4-(4-bromophenoxy)butyl]amino}ethanol improves cardiac function and reduces inflammation.
Advantages and Limitations for Lab Experiments
2-{[4-(4-bromophenoxy)butyl]amino}ethanol has several advantages for lab experiments, including its high purity, high yield, and potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 2-{[4-(4-bromophenoxy)butyl]amino}ethanol. These include further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve yield and purity, and the exploration of its potential therapeutic applications in other fields such as diabetes and inflammation. Additionally, the use of 2-{[4-(4-bromophenoxy)butyl]amino}ethanol in combination with other compounds may also be explored for synergistic effects.
In conclusion, 2-{[4-(4-bromophenoxy)butyl]amino}ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications in other fields.
Synthesis Methods
2-{[4-(4-bromophenoxy)butyl]amino}ethanol can be synthesized through a multi-step process involving the reaction of 4-bromophenol with butylamine. The resulting product is then reacted with ethylene oxide to produce 2-{[4-(4-bromophenoxy)butyl]amino}ethanol. This method has been optimized to yield high purity and high yield of 2-{[4-(4-bromophenoxy)butyl]amino}ethanol.
Scientific Research Applications
2-{[4-(4-bromophenoxy)butyl]amino}ethanol has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, 2-{[4-(4-bromophenoxy)butyl]amino}ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, 2-{[4-(4-bromophenoxy)butyl]amino}ethanol has been shown to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, 2-{[4-(4-bromophenoxy)butyl]amino}ethanol has been shown to improve cardiac function and reduce inflammation.
properties
IUPAC Name |
2-[4-(4-bromophenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJWSCYBAWJQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCNCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)


![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)
![N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)


![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)
![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)

